Benzo[b]thiophene-5-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJHYDVNAYQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Benzo B Thiophene Core Structure in Chemical Sciences
The benzo[b]thiophene scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in the chemical sciences, particularly in drug discovery. researchgate.netnih.gov This core is present in numerous compounds that exhibit a wide array of biological activities. researchgate.netnih.gov Its structural similarity to biologically active molecules makes it a focal point for developing new and potent lead compounds in medicinal chemistry. researchgate.net
The versatility of the benzo[b]thiophene core allows for its functionalization, enabling the synthesis of derivatives with diverse chemical and physical properties. numberanalytics.com This adaptability has led to its incorporation into various pharmaceuticals. rsc.org The significance of this core is underscored by its presence in several commercially available drugs, highlighting its wide range of applications in medicine. researchgate.net
Table 1: Examples of Marketed Drugs Containing the Benzo[b]thiophene Scaffold
| Drug Name | Therapeutic Area |
|---|---|
| Raloxifene (B1678788) | Osteoporosis |
| Sertaconazole | Antifungal |
| Zileuton | Anti-asthmatic |
| Benocyclidine (BTCP) | Research Chemical |
Source: rsc.org
The applications of benzo[b]thiophene derivatives extend beyond pharmaceuticals into materials science and the production of dyes like thioindigo. rsc.org
Role of Sulfonyl Chlorides As Reactive Intermediates
Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organic compounds widely utilized as intermediates in organic synthesis. magtech.com.cn Their reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom a good leaving group, making the sulfur atom highly electrophilic. fiveable.me This characteristic allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols. fiveable.mewikipedia.org
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, leading to the formation of stable sulfonamides. wikipedia.orgsigmaaldrich.com This reaction, known as the Hinsberg test, is also a classic method for distinguishing between primary, secondary, and tertiary amines. Similarly, their reaction with alcohols yields sulfonate esters. wikipedia.org
Due to their versatility, sulfonyl chlorides are considered powerful sources for introducing sulfonyl groups into molecules, which can alter their chemical properties or act as protecting groups. magtech.com.cnfiveable.me They can also participate in other significant reactions, such as Friedel-Crafts reactions with arenes to form sulfones. wikipedia.org This broad reactivity makes them essential building blocks for creating complex molecules. sigmaaldrich.com
Table 2: Key Reactions of Sulfonyl Chlorides
| Reactant | Product |
|---|---|
| Water | Sulfonic Acid |
| Alcohols | Sulfonate Ester |
| Amines | Sulfonamide |
| Arenes (Friedel-Crafts) | Sulfone |
| Sodium Sulfite | Sulfinate Salt |
Source: wikipedia.org
Overview of Research Trajectories for Benzo B Thiophene 5 Sulfonyl Chloride
Direct Synthesis of this compound
The direct functionalization of the pre-formed benzo[b]thiophene ring is a primary strategy for the synthesis of this compound. This typically involves electrophilic aromatic substitution.
Sulfonation of Benzo[b]thiophene followed by Chlorination
The most direct method for synthesizing this compound is through the chlorosulfonation of benzo[b]thiophene. This reaction combines sulfonation and chlorination in a single step using chlorosulfonic acid as the reagent.
Research shows that reacting unsubstituted benzo[b]thiophene with three equivalents of chlorosulfonic acid in a solvent like dichloroethane at controlled temperatures (ranging from -10°C to 25°C) yields a mixture of sulfonyl chlorides. The major products are the 5- and 6-sulfonyl chloride isomers, typically formed in a 3:1 ratio. The reaction is highly exothermic, necessitating careful temperature control and slow addition of the reagent to the reaction mixture.
A significant challenge with this method is the formation of polysulfonated byproducts, which limits the total yield to rarely more than 65%. The reaction mechanism is a classic electrophilic aromatic substitution, where the electrophile (generated from chlorosulfonic acid) attacks the electron-rich benzo[b]thiophene ring. The preference for substitution at the 5- and 6-positions is dictated by the electronic properties of the bicyclic system.
Table 1: Chlorosulfonation of Unsubstituted Benzo[b]thiophene
| Reagent | Solvent | Temperature | Product Ratio (5-isomer:6-isomer) | Max Yield (%) | Key Challenges |
|---|---|---|---|---|---|
| Chlorosulfonic acid | Dichloroethane | -10°C to 25°C | 3:1 | < 65% | Exothermic nature, Polysulfonation |
Industrial-Scale Preparation and Optimization Strategies
The industrial-scale production of aryl sulfonyl chlorides, including this compound, requires addressing the challenges of safety, efficiency, and scalability. mdpi.comnih.gov The hazardous nature of reagents like chlorosulfonic acid and the exothermic reaction profile necessitate specialized equipment and process control. mdpi.com
For large-scale synthesis, continuous flow manufacturing offers significant advantages over traditional batch processes. mdpi.comrsc.org Continuous stirred-tank reactors (CSTRs) can be employed to manage the heat generated during the reaction and improve safety and consistency. mdpi.com Process automation, including real-time monitoring and feedback controllers, can enhance reliability and spacetime yield. mdpi.com
Optimization strategies focus on several key parameters:
Reaction Kinetics: Adjusting temperature, reagent equivalents, and reaction time is crucial. Design of Experiments (DOE) methodologies can be used to systematically determine the optimal conditions to maximize product yield while minimizing the formation of impurities like sulfonic acids. mdpi.com
Energy Efficiency: On an industrial scale, implementing heat integration techniques can significantly reduce energy costs. Waste heat from the exothermic sulfonation can be recovered to pre-heat feedstocks or generate steam. asiachmical.com
Alternative Routes: For some aryl sulfonyl chlorides, a modified Sandmeyer reaction is a convenient alternative. This involves the reaction of a diazonium salt with sulfur dioxide in the presence of copper salts. acs.orgacs.org Developing an aqueous process for this reaction can offer safety, scalability, and environmental benefits, as the product often precipitates from the reaction mixture in high purity. acs.org
Advanced Approaches for Benzo[b]thiophene Ring System Construction
The construction of the benzo[b]thiophene core is a fundamental aspect of synthesizing its derivatives. Modern organic synthesis has produced a variety of sophisticated methods to build this heterocyclic system, which can then be functionalized to yield the desired sulfonyl chloride.
Metal-Catalyzed Annulation and Cyclization Reactions
Transition-metal catalysis is a powerful tool for the synthesis of the benzo[b]thiophene scaffold. eurekaselect.com These methods often involve the formation of key carbon-sulfur and carbon-carbon bonds in a single, efficient process.
Copper-Catalyzed Annulation: An efficient protocol involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.org In this method, reacting the starting material with a sulfur source like sodium sulfide (B99878) nonahydrate in the presence of a copper(I) iodide catalyst leads to the formation of the benzo[b]thiophene ring in good yields. beilstein-journals.org
Rhodium-Catalyzed Three-Component Coupling: A rhodium-catalyzed three-component reaction of arylboronic acids, alkynes, and elemental sulfur provides a regioselective route to benzo[b]thiophene derivatives. researchgate.net This process proceeds through a sequence of alkyne insertion, C-H bond activation, and sulfur atom transfer. researchgate.net
Table 2: Examples of Metal-Catalyzed Benzo[b]thiophene Synthesis
| Catalyst | Starting Materials | Key Features |
|---|---|---|
| Copper(I) iodide | 2-Fluorophenylacetylene derivatives, Sodium sulfide | Annulation via C-F bond activation |
| Rhodium complex | Arylboronic acids, Alkynes, Elemental sulfur | Three-component coupling with high regioselectivity |
Electrophilic Cyclization Strategies utilizing Alkynyl Thioanisoles
A widely used and versatile method for constructing the benzo[b]thiophene core is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govresearchgate.net This approach allows for the synthesis of a wide array of 2,3-disubstituted benzo[b]thiophenes. researcher.lifeacs.org
The general strategy involves the reaction of an o-alkynyl thioanisole (B89551) with an electrophile. The alkyne attacks the electrophile, initiating a cyclization cascade that results in the formation of the benzo[b]thiophene ring. nih.govorganic-chemistry.org A variety of electrophiles have been successfully employed, including:
Halogen-based electrophiles: Iodine (I₂), N-Iodosuccinimide (NIS), Bromine (Br₂), and N-Bromosuccinimide (NBS). nih.gov
Sulfur-based electrophiles: A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used effectively, which introduces a valuable thiomethyl group at the 3-position of the resulting benzo[b]thiophene. nih.govresearcher.lifeacs.orgorganic-chemistry.org
The reaction conditions are typically mild, often proceeding at ambient temperature, and tolerate a wide range of functional groups on the starting materials. nih.govacs.org
Metal-Free Synthetic Protocols
In recent years, there has been a growing demand for environmentally friendly and sustainable synthetic methods, leading to the development of several metal-free protocols for benzo[b]thiophene synthesis. chim.it These methods avoid the cost and potential toxicity associated with transition-metal catalysts. organic-chemistry.orgthieme-connect.com
Notable metal-free strategies include:
SNAr-Type Reaction and Cyclization: A highly efficient synthesis involves the reaction of easily available o-halovinylbenzenes with potassium sulfide. organic-chemistry.orgthieme-connect.com The proposed mechanism involves a sequence of nucleophilic aromatic substitution (SNAr), cyclization, and dehydrogenation to form the aromatic benzo[b]thiophene ring. organic-chemistry.orgthieme-connect.com
Radical-Mediated Cyclization: Radical cyclization reactions provide another avenue to benzo[b]thiophenes. For instance, an Et₄NBr-catalyzed radical cyclization between diaryl disulfides and alkynyl esters has been reported to give highly functionalized products. chim.it
Iodine-Catalyzed Cascade Reactions: Substituted thiophenols can react with alkynes in the presence of iodine as a catalyst under solvent-free conditions to yield benzo[b]thiophene derivatives. organic-chemistry.org
Photochemical Reactions: Photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by visible light, offers a regioselective synthesis of substituted benzo[b]thiophenes. organic-chemistry.org
Photo- and Electrochemical Synthesis of Benzo[b]thiophenes
The synthesis of benzo[b]thiophenes can be achieved through innovative photo- and electrochemical methods, which offer green and efficient alternatives to traditional synthesis. These methods utilize light or electric current to initiate reactions, often under mild conditions.
Electrochemical Synthesis:
An effective electrochemical approach for synthesizing benzo[b]thiophene motifs involves the reaction of sulfonhydrazides with internal alkynes. rsc.org This method promotes an electrooxidative dearomatization of biaryls through a radical spirocyclization. rsc.org The process is typically carried out in an undivided electrolytic cell at room temperature using graphite (B72142) felt electrodes and a constant current. rsc.org For instance, the reaction of 1-propynylbenzene with 4-methylbenzenesulfonhydrazide in a co-solvent of hexafluoroisopropanol (HFIP) and nitromethane (B149229) (CH3NO2) with tetraethylammonium (B1195904) hexafluorophosphate (B91526) (Et4NPF6) as the electrolyte yields the corresponding benzo[b]thiophene-1,1-dioxide. rsc.org
Computational studies, specifically Density Functional Theory (DFT) calculations, suggest the reaction proceeds via a selective ipso-addition to form a quaternary spirocyclization intermediate, followed by an S-migration process to yield the final product. rsc.org This pathway is energetically favored over a 1,2-C-migration. rsc.org The practicality of this electrochemical annulation has been demonstrated on a larger scale, affording high yields. rsc.org The resulting benzothiophene (B83047) derivatives have been noted for their fluorescent properties, exhibiting strong blue emission in solution. rsc.org
Another electrochemical strategy involves a tandem radical addition-cyclization pathway to produce C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. This oxidant- and catalyst-free method is also lauded for its scalability. organic-chemistry.org
Photosynthesis:
Photosynthesis of benzo[b]thiophene derivatives often involves light-induced isomerization or cyclization reactions. A series of photochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have been synthesized that exhibit reversible transformations upon irradiation. nih.gov When irradiated with light of a specific wavelength (e.g., 436 nm) in solvents like acetonitrile (B52724) or DMSO, these compounds undergo a Z-E isomerization of the C=C bond. This is followed by a rapid N→O acyl group migration, leading to the formation of O-acylated isomers. nih.gov This process is a form of negative photochromism, where the initial fluorescence of the compound is quenched upon formation of the non-emissive isomer. nih.gov
Additionally, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes provides a regioselective route to substituted benzothiophenes. This reaction is initiated by green light irradiation in the presence of eosin (B541160) Y as a photoredox catalyst. organic-chemistry.org A further strategy involves the visible-light-induced halocyclization of 2-alkynylthioanisoles with simple alkyl halides to create 3-halobenzo[b]thiophenes without needing an external photocatalyst. researchgate.net
Table 1: Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxides from Internal Alkynes and Sulfonhydrazides rsc.org
| Entry | Alkyne (1) Substituent | Sulfonhydrazide (2) Substituent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl (1a) | 4-Methylphenyl (2a) | 3aa | 75 |
| 2 | Phenyl (1a) | Phenyl (2b) | 3ab | 71 |
| 3 | Phenyl (1a) | 4-Methoxyphenyl (2c) | 3ac | 74 |
| 4 | 4-Fluorophenyl (1E) | 4-Methylphenyl (2a) | 3Ea | 58 |
| 5 | 4-Chlorophenyl (1F) | 4-Methylphenyl (2a) | 3Fa | 49 |
Oxidative Cyclization Routes
Oxidative cyclization represents a powerful strategy for the construction of the benzo[b]thiophene core, often involving the formation of a C-S bond and subsequent aromatization in a single conceptual step.
Palladium-Catalyzed Oxidative Cyclization:
One prominent method is the palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence. This process converts substrates like methyl(2-(phenylethynyl)phenyl)sulfane into benzothiophene-3-carboxylic esters under aerobic conditions. nih.govacs.org The reaction is typically performed in a stainless-steel autoclave pressurized with carbon monoxide and air. nih.gov The choice of alcohol as the solvent determines the resulting ester group (e.g., methanol (B129727) for methyl ester, isopropanol (B130326) for isopropyl ester). nih.govacs.org This methodology is compatible with various substituents on the aryl group of the alkyne, including both electron-releasing (e.g., methyl) and electron-withdrawing (e.g., bromine) groups, consistently producing high yields. nih.gov Heteroaryl and alkenyl substituents on the alkyne are also well-tolerated. nih.gov
Electrophilic Cyclization:
Electrophilic cyclization of o-alkynylthioanisole derivatives is a versatile and widely used route. This approach involves the reaction of the alkyne with an electrophile, which triggers the cyclization to form the benzo[b]thiophene ring. A variety of electrophiles have been successfully employed, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl), and phenylselenyl chloride (PhSeCl). acs.org This method allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.org
A noteworthy variation employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the electrophilic sulfur source. nih.gov This reaction proceeds efficiently at room temperature in dichloromethane (B109758), affording 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. nih.gov The reaction tolerates a range of functional groups on the alkyne substituent, including halogens like bromine, which can be useful for further functionalization of the product. nih.gov
Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide a metal- and solvent-free alternative for synthesizing benzothiophene derivatives in good yields. organic-chemistry.org
Table 2: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Electrophilic Cyclization of o-Alkynyl Thioanisoles nih.gov
| Entry | Alkyne Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 |
| 2 | 4-Methylphenyl | 3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene | 100 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 98 |
| 4 | 4-Fluorophenyl | 2-(4-Fluorophenyl)-3-(methylthio)benzo[b]thiophene | 98 |
| 5 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 99 |
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly effective leaving group, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous derivatives.
The reaction of this compound with primary or secondary amines is a cornerstone of its derivatization, yielding the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of amine and reaction conditions allows for the introduction of a vast array of functional groups, leading to the synthesis of compounds with diverse biological activities. For instance, many antibacterial drugs are based on the sulfonamide functional group. libretexts.org
Table 1: Synthesis of Benzo[b]thiophene-5-sulfonamides
| Amine | Base | Solvent | Yield (%) |
|---|---|---|---|
| Aniline | Pyridine (B92270) | Dichloromethane | 85 |
| Benzylamine | Triethylamine | Tetrahydrofuran | 92 |
| Piperidine | Aqueous NaOH | Dichloromethane | 88 |
Note: The data in this table is illustrative and based on typical reaction conditions for the formation of sulfonamides from sulfonyl chlorides.
In addition to amines, alcohols and thiols can also act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters and sulfonate thioesters, respectively. These reactions are often catalyzed by a base, such as pyridine or triethylamine, which activates the nucleophile and scavenges the HCl produced. Sulfonate esters are valuable intermediates in organic synthesis, often serving as leaving groups in substitution and elimination reactions.
Table 2: Synthesis of Benzo[b]thiophene-5-sulfonate Esters and Thioesters
| Nucleophile | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Methanol | Pyridine | Dichloromethane | Methyl benzo[b]thiophene-5-sulfonate | 95 |
| Phenol | Triethylamine | Tetrahydrofuran | Phenyl benzo[b]thiophene-5-sulfonate | 89 |
Note: The data in this table is illustrative and based on typical reaction conditions for the formation of sulfonate esters and thioesters from sulfonyl chlorides.
The mechanism of nucleophilic substitution at a sulfonyl chloride is a subject of ongoing discussion, with evidence supporting both a concerted SN2-like mechanism and a stepwise addition-elimination pathway. In the SN2-like pathway, the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously through a trigonal bipyramidal transition state. acs.orgwikipedia.orgnih.gov
Alternatively, the addition-elimination mechanism involves the initial formation of a pentacoordinate sulfurane intermediate. nih.gov This intermediate then eliminates the chloride ion to give the final product. The preferred pathway can be influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. For most common nucleophiles, the reaction is thought to proceed through a mechanism that has significant SN2 character.
Oxidation and Reduction Reactions
The benzo[b]thiophene core and the sulfonyl chloride group can undergo both oxidation and reduction under appropriate conditions.
The sulfur atom in the benzo[b]thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties of the molecule. mdpi.com Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comacs.orgresearchgate.net Oxidation of the thiophene (B33073) sulfur to a sulfone withdraws electron density from the ring system, making it more electron-deficient. mdpi.com
Reduction of the sulfonyl chloride group can lead to the formation of a sulfinic acid or a thiol. Strong reducing agents like lithium aluminum hydride would likely reduce the sulfonyl chloride. A milder approach for the reduction of sulfonyl chlorides to the corresponding sulfinamides has been developed using triphenylphosphine. nih.gov Furthermore, nitro groups on the benzo[b]thiophene ring of derivatives can be reduced to amino groups using reagents like stannous chloride. nih.gov
Strategies for Mitigating Hydrolysis of the Sulfonyl Chloride Group during Derivatization
A significant competing reaction during the derivatization of this compound is its hydrolysis to the corresponding sulfonic acid. This is particularly problematic when using nucleophiles in aqueous or protic solvents. Several strategies can be employed to minimize this undesired side reaction:
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions is the most effective way to prevent hydrolysis. This involves using dry solvents and reagents and carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).
Use of a Scavenger for HCl: The hydrogen chloride produced during the reaction can catalyze hydrolysis. The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, not only catalyzes the desired reaction but also neutralizes the HCl as it is formed.
Excess Nucleophile: When reacting with amines, using an excess of the amine can serve a dual purpose: it acts as the nucleophile and also as the base to neutralize HCl, driving the reaction towards sulfonamide formation. libretexts.org
Choice of Solvent: Using aprotic solvents, such as dichloromethane, tetrahydrofuran, or acetonitrile, can significantly reduce the rate of hydrolysis compared to protic solvents.
Phase-Transfer Catalysis: For reactions in biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst can be used to transport the nucleophile into the organic phase, where it can react with the sulfonyl chloride, minimizing the contact of the sulfonyl chloride with the aqueous phase.
Regioselective Functionalization of the Benzo[b]thiophene Core in Derivatives
While the primary reactivity of this compound lies at the sulfonyl chloride group, the benzo[b]thiophene core of its derivatives can be further functionalized. The directing effects of the substituents on the ring will govern the regioselectivity of subsequent electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
The sulfonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, modern cross-coupling methodologies allow for highly regioselective C-H functionalization, often overriding the inherent directing effects of the substituents. For example, palladium-catalyzed reactions have been developed for the C2 and C3 arylation of benzo[b]thiophenes. documentsdelivered.comnih.gov Such methods could potentially be applied to derivatives of this compound to introduce additional diversity. The specific position of functionalization (e.g., at the C2, C3, C4, C6, or C7 positions) can be controlled by the choice of catalyst, directing group, and reaction conditions.
C3-Chlorination Reactions using Sodium Hypochlorite (B82951)
A novel, metal-free method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives has been developed utilizing sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the chlorine source. rsc.orgnih.gov Optimal reaction conditions are achieved in aqueous acetonitrile at temperatures between 65–75 °C, yielding the corresponding C3-chlorinated products in variable yields ranging from 30–65%. rsc.orgnih.govresearchgate.net
The reaction mechanism is understood to proceed through the formation of a C2–C3 chloronium ion intermediate, which subsequently undergoes re-aromatization to form the stable C3-chlorinated product. rsc.orgnih.gov The substrate scope of this reaction has been investigated, revealing specific limitations. The presence of vinyl and alkyl groups on the benzo[b]thiophene ring is tolerated. rsc.orgnih.gov However, the presence of an alcohol group can lead to competing oxidation reactions at the heterobenzylic position. rsc.orgnih.govresearchgate.net Furthermore, the reaction is inhibited by the presence of a carbonyl group at the C2-position. rsc.orgnih.govresearchgate.net Studies have noted that electron-withdrawing groups were generally avoided, which may have implications for substrates such as this compound. nih.gov
Table 1: Compatibility of C2-Substituted Benzo[b]thiophenes in C3-Chlorination with NaOCl
| Substituent/Feature at C2 | Compatibility/Outcome | Yield | Reference |
|---|---|---|---|
| Methyl | Compatible | 60% | rsc.org |
| Vinyl Groups | Compatible | N/A | rsc.org |
| Alkyl Groups | Compatible | N/A | rsc.org |
| Alcohols | Competing Oxidation Reactions | N/A | rsc.orgnih.gov |
Palladium-Catalyzed C2-Selective Oxidative Olefination
Research into palladium-catalyzed C2-selective oxidative olefination has been prominently disclosed for a specific class of related compounds: benzo[b]thiophene 1,1-dioxides. nih.govnih.govacs.org This transformation, an oxidative Heck reaction, effectively couples benzo[b]thiophene 1,1-dioxides with styrenes and acrylates, demonstrating high C2 selectivity and broad functional group tolerance. nih.govnih.gov
It is critical to distinguish that this compound is not a benzo[b]thiophene 1,1-dioxide. In the latter, the sulfone group is an oxidized form of the sulfur atom within the thiophene ring itself, which significantly alters the electronic properties and reactivity of the heterocyclic system. In this compound, the sulfonyl chloride is a substituent on the separate benzene (B151609) ring. Consequently, the palladium-catalyzed C2-selective olefination pathway described for the 1,1-dioxide derivatives is not directly applicable to benzo[b]thiophene or its 5-sulfonyl chloride derivative.
Direct β-Arylation of Benzo[b]thiophenes
A highly efficient and regioselective method for the direct β-arylation (C3-arylation) of benzo[b]thiophenes has been developed, which notably proceeds at room temperature. nih.govacs.org This methodology is distinguished by its operational simplicity, as it does not require the pre-functionalization of the starting materials and is insensitive to both air and moisture. nih.govacs.org The reaction demonstrates broad functional group tolerance, particularly for the aryl iodide coupling partner. nih.gov
The catalytic system typically involves a palladium catalyst, such as Pd₂(dba)₃·CHCl₃, with a silver carbonate (Ag₂CO₃) base in hexafluoroisopropanol (HFIP) as the solvent. nih.gov This system achieves high yields and excellent regioselectivity for the C3 position over the C2 position. nih.gov The reaction is compatible with iodoarenes bearing both electron-donating and electron-withdrawing substituents. nih.govacs.org Sensitive functionalities such as benzylic alcohols, aldehydes, and ketones on the aryl iodide are well tolerated under these mild conditions. nih.govacs.org While the scope regarding the aryl iodide is broad, the specific impact of a strong electron-withdrawing group on the benzo[b]thiophene moiety, such as a 5-sulfonyl chloride group, has not been explicitly detailed in these studies.
Table 2: Direct C3-Arylation of Benzo[b]thiophene with Various Iodoarenes
| Iodoarene Partner | Product | Yield (%) | Reference |
|---|---|---|---|
| Iodobenzene | 3-Phenylbenzo[b]thiophene | 92% | nih.gov |
| 4-Iodoanisole | 3-(4-Methoxyphenyl)benzo[b]thiophene | 90% | nih.gov |
| 4-Iodotoluene | 3-(4-Methylphenyl)benzo[b]thiophene | 88% | nih.gov |
| 4-Iodobenzaldehyde | 3-(4-Formylphenyl)benzo[b]thiophene | 89% | nih.gov |
| 1-(4-Iodophenyl)ethan-1-one | 3-(4-Acetylphenyl)benzo[b]thiophene | 86% | nih.gov |
| Methyl 4-iodobenzoate | Methyl 4-(benzo[b]thiophen-3-yl)benzoate | 85% | nih.gov |
| 1-Bromo-4-iodobenzene | 3-(4-Bromophenyl)benzo[b]thiophene | 71% | nih.gov |
Applications in Medicinal Chemistry and Biological Sciences
Development of Therapeutic Agents based on Benzo[b]thiophene Derivatives
The versatility of the benzo[b]thiophene ring system allows for chemical modifications that result in compounds with specific and potent biological effects. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential as valuable therapeutic agents.
Antimicrobial Activities, including against Multidrug-Resistant Strains
Benzo[b]thiophene derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of pathogens, including bacteria and fungi. Notably, research has focused on their efficacy against multidrug-resistant (MDR) strains, a significant global health concern.
A study focused on new benzo[b]thiophene acylhydrazone derivatives identified compounds with significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and daptomycin-resistant strains. One particular derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against these resistant strains.
Other research has demonstrated the effectiveness of 3-halobenzo[b]thiophene derivatives. For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed a low MIC of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans. The presence and position of substituents on the benzo[b]thiophene ring are crucial for their antimicrobial potency. For example, compounds with amine, amide, methyl, ether, and nitrile functionalities have shown enhanced activity.
The following table summarizes the antimicrobial activity of selected benzo[b]thiophene derivatives.
| Compound/Derivative Class | Target Organism(s) | Key Findings |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Methicillin-resistant Staphylococcus aureus (MRSA), Daptomycin-resistant S. aureus | MIC of 4 µg/mL against resistant strains. |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria, Candida albicans | MIC of 16 µg/mL. |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria, Candida albicans | MIC of 16 µg/mL. |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | S. aureus | High antibacterial activity. |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | C. albicans | Potential as an antifungal agent. |
Anti-inflammatory Properties
Derivatives of benzo[b]thiophene have been investigated for their potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Research on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives identified them as selective COX-2 inhibitors. Certain compounds in this series displayed potent anti-inflammatory activity in carrageenan-induced paw edema assays, even superior to the commercial drug celecoxib. Another study highlighted that methoxy-substituted thiophene (B33073) derivatives could negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of ERK, p38, and NF-ĸB signaling pathways.
The anti-inflammatory potential of these compounds makes them attractive candidates for the development of new treatments for chronic inflammatory diseases.
| Derivative Class | Mechanism of Action | In Vitro/In Vivo Model | Notable Results |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Selective COX-2 inhibition | Carrageenan-induced paw edema | Superior anti-inflammatory activity compared to celecoxib. |
| Methoxy-substituted thiophene derivatives | Inhibition of TNF-α, IL-8, ERK, p38, and NF-ĸB activation | LPS-induced inflammation in THP-1 monocytes | Negative regulation of key inflammatory mediators. |
Anticancer and Cytotoxic Effects, including Apoptosis Induction via ROS Production
The anticancer potential of benzo[b]thiophene derivatives has been extensively explored, with studies demonstrating their cytotoxic effects against a variety of human cancer cell lines. These compounds can induce cell death through various mechanisms, including the induction of apoptosis.
A significant finding is the role of reactive oxygen species (ROS) in the apoptotic process induced by certain benzo[b]thiophene derivatives. A study on new benzo[b]thiophenesulphonamide 1,1-dioxide derivatives (BTS) revealed that they cause a rapid and significant increase in intracellular ROS levels. This accumulation of ROS leads to mitochondrial dysfunction, cytochrome c release, caspase activation, and ultimately, apoptosis. The apoptotic effects of these BTS derivatives could be completely blocked by the antioxidant N-acetyl-cysteine, confirming that ROS are essential mediators in their mechanism of action.
Furthermore, other benzo[b]thiophene derivatives have shown potent growth inhibition in a wide range of cancer cell lines with GI50 values in the nanomolar range. For instance, certain Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs exhibited significant growth reduction in nearly all 60 human cancer cell lines examined. Another study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives found that a specific compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted their apoptosis.
The table below highlights the anticancer activity of representative benzo[b]thiophene derivatives.
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Key Findings |
| Benzo[b]thiophenesulphonamide 1,1-dioxide derivatives (BTS) | Human leukaemic CCRF-CEM cells | Induction of apoptosis via ROS production, mitochondrial dysfunction, caspase activation. | ROS are essential mediators of BTS-induced apoptosis. |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | Leukemia, CNS cancer, prostate cancer cell lines | Growth inhibition | GI50 values in the range of 21.2–50.0 nM. |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13) | Most of the 60 human cancer cell lines examined | Potent growth inhibition | GI50 values < 10.0 nM in the majority of cell lines. |
| Compound b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (breast cancer) | Inhibition of proliferation, migration, and invasion; promotion of apoptosis. | Targets the RhoA/ROCK pathway. |
Enzyme Inhibition Capabilities (e.g., Cholinesterases)
Benzo[b]thiophene derivatives have also been identified as potent inhibitors of various enzymes, including cholinesterases, which are key targets in the management of Alzheimer's disease.
A study on a new class of benzo[b]thiophene-chalcone hybrids demonstrated their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specifically, compound 5f was the most effective AChE inhibitor with an IC50 value of 62.10 μM, while compound 5h was the best BChE inhibitor with an IC50 of 24.35 μM, comparable to the standard drug galantamine (IC50 = 28.08 μM). Other research has also reported that various new heterocycles containing the benzo[b]thiophene motif exhibit AChE inhibitory activity, with IC50 values ranging from 20.8 to 121.7 µM.
| Compound/Derivative Class | Target Enzyme | IC50 Value |
| Benzothiophene (B83047)–chalcone hybrid 5f | Acetylcholinesterase (AChE) | 62.10 μM |
| Benzothiophene–chalcone hybrid 5h | Butyrylcholinesterase (BChE) | 24.35 μM |
| Various benzo[b]thiophene-containing heterocycles | Acetylcholinesterase (AChE) | 20.8 - 121.7 µM |
Selective Estrogen Receptor Modulation (SERM)
Certain benzo[b]thiophene derivatives function as selective estrogen receptor modulators (SERMs), which can exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner. This property makes them valuable for conditions such as postmenopausal osteoporosis and breast cancer.
Raloxifene (B1678788), a well-known SERM based on the benzo[b]thiophene structure, acts as an estrogen agonist in bone and the cardiovascular system while functioning as an antagonist in breast and uterine tissues. Research has focused on developing new families of benzothiophene SERMs with modulated oxidative activity and receptor affinity. These studies have yielded compounds with a range of selectivity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), from 1.2- to 67-fold. This tunability of receptor affinity and redox activity offers a promising approach to improving the therapeutic profiles of SERMs.
Neuroprotective Potential
Beyond their role as SERMs in osteoporosis and cancer, benzo[b]thiophene derivatives have demonstrated significant neuroprotective potential. The clinical SERM raloxifene has been shown to protect primary rat neurons against oxygen-glucose deprivation, a model for ischemic stroke.
Interestingly, the neuroprotective action of these benzo[b]thiophene SERMs does not appear to correlate with their binding to classical estrogen receptors (ERα and ERβ). Instead, evidence suggests that their protective effects are mediated through a novel, ER-independent mechanism involving the G-protein coupled receptor 30 (GPR30). Both neuroprotective SERMs and estrogens were found to activate the same kinase signaling cascades, and antagonism of GPR30 blocked the neuroprotective effects of both classes of compounds. This discovery points to a distinct pharmacophore for neuroprotection that could be exploited in the design of new agents for neurodegenerative disorders.
Antidepressant Applications
Derivatives of benzo[b]thiophene have been investigated as a new class of potential antidepressants, particularly those designed to act on multiple targets within the serotonergic system. A key strategy in modern antidepressant research is the development of compounds that function as dual 5-HT₇ receptor antagonists and serotonin (B10506) reuptake inhibitors (SSRIs). This dual action is hypothesized to offer a more rapid onset of therapeutic effects compared to traditional SSRIs.
In this context, a series of benzo[b]thiophene derivatives featuring an arylsulfonamide moiety have been synthesized and evaluated. Although the specific use of benzo[b]thiophene-5-sulfonyl chloride is not explicitly detailed in all studies, the general synthetic route involves the nucleophilic attack of an amine on a sulfonyl chloride. One study synthesized a series of compounds with the goal of achieving dual affinity for the 5-HT₇ receptor and the serotonin transporter (SERT). While the arylsulfonamide series generally showed low affinity for the 5-HT₇ receptor, related arylamine derivatives demonstrated more promising results. For instance, specific compounds from related series were selected for in vivo testing based on their binding affinities and showed significant antidepressant activity in the forced swimming test after chronic treatment.
| Compound | 5-HT₇R Affinity (pKi) | SERT Affinity (pKi) | Reference |
|---|---|---|---|
| 8j | 7.9 | 6.4 | |
| 9c | 8.5 | 5.2 | |
| 9e | 8.2 | 6.1 |
Other Investigated Biological Activities
The benzo[b]thiophene sulfonamide scaffold has been explored for a wide array of potential therapeutic applications beyond its antidepressant effects. The structural versatility of this core allows for the synthesis of derivatives with activities against various pathological conditions.
Antiviral: Sulfonamide derivatives, in general, have been investigated for their antiviral properties against a range of viruses.
Anthelmintic: The broader class of thiophene-containing compounds has shown potential as anthelmintic agents.
Antidiabetic: Benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic activities, showing that this class of compounds can serve as a scaffold for developing new hypoglycemic agents.
Antimalarial: While some benzo[b]thiophene derivatives have been explored for antimalarial activity, these are often carboxamide derivatives, which follow a different synthetic pathway than those derived from the sulfonyl chloride.
Antihypertensive: Research into thienylethanolamines has demonstrated antihypertensive activity, although these compounds are structurally distinct from the sulfonamide derivatives of this compound.
| Activity | Derivative Class | Note | Reference |
|---|---|---|---|
| Antiviral | Sulfonamides | General activity for the sulfonamide class. | |
| Antidiabetic | Benzenesulfonamides | Demonstrates potential for hypoglycemic agents. | |
| Anticancer | Benzo[b]thiophenesulfonamide 1,1-dioxides |
Applications in Materials Science
Synthesis of Functional Materials
The primary role of Benzo[b]thiophene-5-sulfonyl chloride in materials science is as a versatile building block. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents. This reactivity allows for the precise introduction of the benzothiophene (B83047) unit into various molecular frameworks. Through reactions like sulfonamide formation or Friedel-Crafts type reactions, chemists can construct novel materials with tailored electronic and physical properties. This synthetic flexibility is fundamental to the development of new materials with enhanced performance characteristics for advanced applications. nbinno.com
Role in Organic Optoelectronic Device Development
The development of organic optoelectronics relies on materials with specific energy levels, high charge carrier mobility, and stability. Derivatives of benzothiophene are prominent candidates for these applications. The ability to modify molecular properties through the functionalization of the benzothiophene core is critical. This compound acts as a key intermediate, enabling the synthesis of novel organic molecules that form the active layers in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the sulfur-rich benzothiophene structure often leads to strong intermolecular interactions, which facilitates efficient charge transport—a critical factor for high-performance devices. mdpi.comresearchgate.net
Precursor for Specialty Chemicals, Dyes, and Polymers
The reactivity of this compound makes it an important precursor for a variety of specialty chemicals. Its derivatives have been explored in the synthesis of complex azo dyes, where the benzothiophene moiety can act as a potent auxochrome, influencing the color and fastness properties of the dye. sapub.org Furthermore, the sulfonyl chloride group can serve as a reactive site for polymerization. By designing multifunctional initiators containing sulfonyl chloride groups, it is possible to synthesize well-defined polymers and even complex architectures like star polymers through living radical polymerization techniques. cmu.edu This opens avenues for creating novel polymers incorporating the electronically active benzothiophene unit for a range of material applications.
Applications in Organic Solar Cells, Organic Light-Emitting Diodes (OLEDs), and Semiconductors
The derivatives synthesized from the benzothiophene scaffold are integral to some of the most advanced areas of materials science, including renewable energy and next-generation electronics.
Organic Semiconductors: The benzothiophene core is a foundational element for numerous high-performance organic semiconductors. Fused thiophene (B33073) structures, such as those derived from benzothiophene, are noted for their high charge transport characteristics, which stem from their extensive π-conjugated systems and potential for strong intermolecular interactions. mdpi.com Materials based on the bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) structure, for example, are superior organic semiconductors that afford OFETs with very high mobilities. acs.orgacs.org Research into solution-processable small-molecule organic semiconductors has demonstrated that derivatives of benzo[b]thieno[2,3-d]thiophene can be effectively used in OFETs, exhibiting excellent thermal stability and charge mobility. mdpi.com
Interactive Table: Performance of Benzo[b]thiophene-Based Organic Field-Effect Transistors (OFETs)
| Compound Type | Highest Mobility (cm²/Vs) | Current On/Off Ratio | Reference |
|---|---|---|---|
| Benzo[b]thiophene Derivative | 0.055 | 2.5 x 10⁷ | bohrium.com |
| 2,7-diphenyl-BTBT (DPh-BTBT) | 2.0 | - | acs.orgacs.org |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | 0.005 | > 10⁶ | mdpi.com |
| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | 0.077 | ~ 1 x 10⁷ | rsc.org |
Organic Light-Emitting Diodes (OLEDs): In the field of OLEDs, benzothiophene derivatives are used to create efficient emitters, particularly for thermally activated delayed fluorescence (TADF) materials. These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. By fusing acridine (B1665455) and benzothiophene units, researchers have developed novel hybrid donors for high-performance TADF OLEDs with low efficiency roll-off. rsc.org In other designs, bohrium.combenzothieno[3,2-b]benzothiophene-tetraoxide has been used as an acceptor unit in a Donor-Acceptor-Donor (D-A-D) structure to create a new class of TADF emitters. rsc.org
Interactive Table: Performance of Benzo[b]thiophene-Based OLEDs
| Emitter Type | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|
| 12BTAc-PM based TADF | 25.6% | Sky-Blue | rsc.org |
| BTBF-DPh based | 4.23% | Blue | researchgate.net |
Organic Solar Cells (OSCs): The favorable electronic properties of benzothiophene derivatives make them excellent candidates for the active layer in organic solar cells. They are used in both donor and acceptor materials in bulk-heterojunction devices. For instance, benzothiophene-based end-groups have been incorporated into non-fullerene acceptors (NFAs) to improve light harvesting and electron transport, leading to enhanced open-circuit voltage (Voc) and short-circuit current (Jsc). acs.org In other studies, benzo[b]thiophene-series compounds have been successfully used as volatile solid additives to control the morphology of the active layer, leading to significant increases in power conversion efficiency (PCE) across multiple OSC systems. figshare.com
Interactive Table: Performance of Benzo[b]thiophene-Based Organic Solar Cells (OSCs)
| Role of Benzothiophene | System | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| Non-fullerene Acceptor (BDCPDT-BC) | PBDB-T:BDCPDT-BC | 10.82% | acs.org |
| Volatile Solid Additive (BzT) | PM6:Y6 | 16.1% | figshare.com |
| Volatile Solid Additive (BzT) | D18:Y6 | 17.7% | figshare.com |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of Benzo[b]thiophene-5-sulfonyl chloride in solution. It provides detailed information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the bicyclic ring system. The chemical shifts are significantly influenced by the electron-withdrawing nature of the sulfonyl chloride group attached at the C-5 position. This group causes a downfield shift (deshielding) for protons on the benzene (B151609) ring, particularly those ortho and para to the substituent.
For comparison, the protons of the parent benzo[b]thiophene molecule resonate at known chemical shifts. chemicalbook.com The introduction of the -SO₂Cl group at C-5 deshields H-4 and H-6 most significantly. H-4, being ortho to the substituent, is expected to be the most downfield proton. The protons on the thiophene (B33073) ring (H-2 and H-3) are also affected, but to a lesser extent.
The expected assignments are based on established substituent effects and coupling patterns (J-coupling). Protons adjacent to each other on the ring system will show spin-spin coupling, which is crucial for definitive assignment. For instance, H-6 and H-7 will appear as doublets due to coupling with each other.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.2 - 8.4 | d | J ≈ 1.5-2.0 Hz |
| H-6 | ~8.0 - 8.2 | dd | J ≈ 8.5, 2.0 Hz |
| H-7 | ~7.9 - 8.1 | d | J ≈ 8.5 Hz |
| H-2 | ~7.6 - 7.8 | d | J ≈ 5.5 Hz |
| H-3 | ~7.4 - 7.6 | d | J ≈ 5.5 Hz |
Note: The predicted data is based on analogous structures and general NMR principles. Actual experimental values may vary.
The carbon atom directly attached to the sulfonyl chloride group (C-5) is expected to be significantly downfield due to the strong electron-withdrawing effect. The other carbons of the benzene ring (C-4, C-6, C-7, C-3a, C-7a) and the thiophene ring (C-2, C-3) will have distinct chemical shifts. The assignments can be confirmed using techniques like HSQC, which correlate carbon atoms with their directly attached protons. Carbons without attached protons (quaternary carbons C-3a, C-5, and C-7a) can be identified by their lack of correlation in an HSQC spectrum and confirmed with other techniques like HMBC.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~145 - 148 |
| C-7a | ~140 - 143 |
| C-3a | ~138 - 141 |
| C-2 | ~128 - 131 |
| C-3 | ~126 - 129 |
| C-4 | ~125 - 128 |
| C-7 | ~124 - 127 |
| C-6 | ~122 - 125 |
Note: The predicted data is based on analogous structures and general NMR principles. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. najah.edu In the COSY spectrum of this compound, cross-peaks would be expected between H-2 and H-3 on the thiophene ring, and between H-6 and H-7 on the benzene ring. This confirms their adjacency and helps differentiate them from other signals.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms. researchgate.net Each C-H bond in the molecule will produce a cross-peak in the HSQC spectrum, linking the signals from the ¹H and ¹³C NMR spectra. This allows for the definitive assignment of carbon signals for C-2, C-3, C-4, C-6, and C-7 based on the already established proton assignments. Quaternary carbons (C-3a, C-5, C-7a) will not show signals in a standard HSQC spectrum, aiding in their identification.
Infrared (IR) Spectroscopy: Vibrational Analysis of Sulfonyl Chloride (S=O) Stretching
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorptions are those from the sulfonyl chloride (-SO₂Cl) group.
The sulfonyl group exhibits two distinct and intense stretching vibrations for the two sulfur-oxygen double bonds (S=O). These are:
Asymmetric stretching (νₐₛ SO₂): This typically appears in the range of 1365-1390 cm⁻¹ . msu.edus-a-s.org
Symmetric stretching (νₛ SO₂): This is found at a lower frequency, generally in the range of 1180-1190 cm⁻¹ . msu.eduacdlabs.com
The presence of two strong absorption bands in these specific regions provides compelling evidence for the sulfonyl chloride functional group in the molecule.
Table 3: Characteristic IR Absorption Frequencies for the Sulfonyl Chloride Group
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Asymmetric S=O Stretch | 1365 - 1390 | Strong |
| Symmetric S=O Stretch | 1180 - 1190 | Strong |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures m/z with extremely high accuracy, allowing for the determination of a compound's elemental formula. rsc.org
For this compound, the molecular formula is C₈H₅ClO₂S₂. HRMS is used to verify the mass of the molecular ion ([M]⁺˙). The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) confirms the elemental composition of the compound.
Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M]⁺˙) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺˙). acdlabs.com This isotopic signature is a key identifier for chlorine-containing compounds.
Table 4: Predicted HRMS Data for this compound (C₈H₅ClO₂S₂)
| Ion | Theoretical Monoisotopic Mass (m/z) |
| [C₈H₅³⁵ClO₂S₂]⁺˙ | 231.9368 |
| [C₈H₅³⁷ClO₂S₂]⁺˙ | 233.9339 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is widely employed to assess the purity of chemical compounds. nih.gov For this compound, a reverse-phase HPLC (RP-HPLC) method is typically used. sielc.com
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The purity of the sample is determined by monitoring the column eluent with a UV detector, often set at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm). A pure sample should ideally yield a single, sharp, and symmetrical peak at a specific retention time. The percentage purity can be calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 5: Typical RP-HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in analytical chemistry, indispensable for the characterization of novel compounds. Its primary function is to determine the mass percentages of the constituent elements within a sample. This quantitative data is crucial for verifying the empirical formula of a synthesized compound, which represents the simplest whole-number ratio of atoms of each element present. For a compound such as this compound, this analysis provides fundamental evidence of its elemental composition, thereby confirming its molecular formula of C₈H₅ClO₂S₂. sigmaaldrich.comscbt.com
The process typically involves high-temperature combustion of a precisely weighed sample. During this process, the compound is broken down into its elemental components, which are then converted into simple, easily quantifiable gaseous products. Carbon is converted to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. The amounts of these combustion products are meticulously measured, allowing for the back-calculation of the mass percentage of each element in the original sample. Halogens, like chlorine, are determined through separate analytical methods.
The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data, typically within a narrow margin of error (commonly accepted as ±0.4%), provides strong evidence for the successful synthesis and purity of the target compound. nih.gov This confirmation is a critical step in the structural elucidation process, complementing spectroscopic data to build a complete and accurate profile of the molecule.
The theoretical elemental composition of this compound, derived from its molecular formula C₈H₅ClO₂S₂, is detailed in the table below. These values serve as the benchmark against which experimental results are measured to validate the compound's identity.
Table 1: Theoretical Elemental Composition of this compound (Note: This table is interactive. You can sort the data by clicking on the column headers.)
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 41.29 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.17 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.23 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.75 |
| Sulfur | S | 32.065 | 2 | 64.130 | 27.56 |
| Total Molecular Weight | 232.71 | 100.00 |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic and Spatial Structure
Quantum chemical calculations are instrumental in understanding the electronic and spatial properties of benzo[b]thiophene derivatives, providing insights into their reactivity, stability, and potential interactions. These computational methods allow for the detailed examination of molecular orbitals and electron density distributions.
Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of computational cost and accuracy. For sulfur-containing heterocyclic compounds like benzo[b]thiophene derivatives, specific functionals and basis sets are employed to model their electronic structure accurately.
In studies of related benzothieno[3,2-b] benzothiophene (B83047) (BTBT) derivatives, the M06-2X functional has been utilized for geometry optimization. mdpi.com This functional is known for its good performance in describing non-covalent interactions, which are crucial for understanding molecular packing and intermolecular interactions. The def2-TZVP basis set is often paired with this functional to provide a robust description of the electronic environment. mdpi.com For instance, calculations at the D3-M06-2X/def2-TZVPD level have been used to determine properties such as ionization potential and electron affinity for oxidized BTBT derivatives. mdpi.com
Time-dependent DFT (TD-DFT) calculations, using functionals like PBE0 with the 6-311+G(2d,p) basis set, have been employed to investigate the electronic transitions and absorption spectra of these compounds. mdpi.com These calculations help in understanding the changes in electron density upon excitation. For example, in an asymmetrical S-oxidized BTBT derivative, electron excitation was shown to increase the electron density at the sulfonyl group and the adjacent phenyl ring. mdpi.com
Table 1: Computational Methods in the Study of Benzo[b]thiophene Derivatives
| Computational Task | Method | Functional | Basis Set |
|---|---|---|---|
| Geometry Optimization | DFT | M06-2X | def2-TZVP(D) |
To account for the influence of a solvent on the electronic properties of a molecule, the Polarizable Continuum Model (PCM) is frequently applied in computational studies. researchgate.net This model simulates the bulk solvent effect by placing the molecule in a cavity within a continuous dielectric medium. q-chem.com The Integral Equation Formalism variant of PCM (IEFPCM) is a commonly used implementation. researchgate.net
In the study of S-oxidized BTBT derivatives, the IEFPCM model for dichloromethane (B109758) (DCM) was used to account for solute-solvent interactions during the calculation of electronic properties. mdpi.com This approach allows for a more realistic comparison between calculated and experimental data, such as absorption maxima, with deviations reported to be as low as 0.06 to 0.14 eV. mdpi.com The use of PCM is crucial for accurately predicting properties in solution, as it can significantly influence charge distribution and molecular conformation. researchgate.net
Molecular Docking Studies in Drug Discovery and Enzyme-Inhibitor Interactions
Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. Benzo[b]thiophene derivatives have been the subject of numerous docking studies to explore their potential as enzyme inhibitors. niscpr.res.innih.govnih.gov
For example, a series of benzo[b]thiophene-chalcone hybrids were investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov Molecular docking calculations were performed to understand the binding modes of the most active compounds. nih.govnih.gov For the best AChE inhibitor, compound 5f , docking studies revealed a hydrogen bond between the carbonyl oxygen and TYR337, along with a π-stacking interaction between the benzoyl aromatic ring and TRP86. nih.gov For the most potent BChE inhibitor, compound 5h , a different binding profile was observed. nih.gov
In another study, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A serotonin (B10506) receptors. nih.gov Docking studies of the most promising compound, 7e , showed key interactions, including a hydrogen bond between the protonated nitrogen of the piperazine (B1678402) ring and D116, as well as an interaction between the pyridine (B92270) ring nitrogen and N385. nih.gov
Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have also been studied as potential anticancer agents targeting the RhoA/ROCK pathway. nih.gov Molecular docking analysis suggested a binding pattern for the active compound b19 that was different from a known covalent inhibitor, providing a basis for the development of new anticancer agents. nih.gov
These studies highlight the importance of the benzo[b]thiophene scaffold in designing enzyme inhibitors and receptor ligands. The specific substitution patterns on the benzo[b]thiophene ring system are crucial for determining the binding affinity and selectivity. nih.govontosight.ai
Mechanistic Elucidation through Kinetic Isotope Effect (KIE) Studies
For instance, the direct β-arylation of benzo[b]thiophenes has been investigated using 13C KIE measurements to probe the nature of the C-H activation step. acs.org In these experiments, significant primary 13C KIEs were observed at both the C-2 and C-3 positions of benzo[b]thiophene. acs.org These findings are consistent with a Heck-type reaction pathway for the C-H arylation of heteroarenes. acs.org The experimental KIEs in this study were crucial in reflecting the first irreversible step between the catalyst and the benzo[b]thiophene molecule. acs.org Such studies demonstrate the utility of KIE in distinguishing between proposed reaction mechanisms.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a computational approach used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. mdpi.com These predictions help in identifying candidates with favorable drug-like properties and avoiding potential liabilities.
For various series of benzo[b]thiophene derivatives, in silico ADME properties have been calculated. niscpr.res.innih.govnih.gov In a study of benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors, the in silico ADME profile was investigated. nih.govnih.gov The results of these studies often include predictions of properties governed by Lipinski's rule of five, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. mdpi.com
A study on benzo[b]thiophen-5-amine (B1267150) based Schiff base compounds also included an in silico ADME study to gain insight into the properties of the synthesized molecules. niscpr.res.in Similarly, for a series of thiophene-derived benzodiazepines, ADMET properties were calculated using software applications like Qikprop. asianpubs.org These analyses provide crucial information on a compound's potential for oral bioavailability and metabolic stability. For example, in a study of pseudothiohydantoin derivatives, the in silico ADME analysis showed favorable absorption, distribution, metabolism, and excretion parameters for most of the tested compounds. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name/Identifier | Chemical Structure/Description |
|---|---|
| Benzo[b]thiophene-5-sulfonyl chloride | The subject compound of the article |
| benzothieno[3,2-b] benzothiophene (BTBT) | A related sulfur-containing heterocyclic compound |
| Compound 5f | A benzo[b]thiophene-chalcone hybrid, potent AChE inhibitor |
| Compound 5h | A benzo[b]thiophene-chalcone hybrid, potent BChE inhibitor |
| Compound 7e | 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one |
Crystallographic Studies
Single Crystal X-ray Diffraction for Definitive Structural Elucidation
Single crystal X-ray diffraction is a powerful analytical method that provides the definitive, three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is fundamental for understanding a molecule's conformation and stereochemistry.
While such data is absent for Benzo[b]thiophene-5-sulfonyl chloride, studies on other benzo[b]thiophene-containing molecules provide valuable insights into the structural features of this class of compounds. For example, the crystal structures of derivatives such as (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and 5-(phenylsulfonyl)-5,6-dihydrobenzo researchgate.netiucr.orgthieno[3,2-j]phenanthridine have been determined. researchgate.netnih.govnih.gov These studies consistently show that the fused benzothiophene (B83047) ring system is essentially planar. researchgate.netiucr.orgnih.govnih.gov
In derivatives containing a sulfonyl group, the geometry around the sulfur atom typically deviates from an ideal tetrahedral arrangement. nih.gov This is often attributed to the repulsive forces between the electronegative oxygen atoms of the sulfonyl group, leading to a widening of the O=S=O angle. nih.gov The orientation of the sulfonyl group relative to the benzothiophene core is another critical structural parameter, defined by dihedral angles. In one analyzed derivative, the benzothiophene ring system was found to be nearly orthogonal to the phenyl ring of the benzenesulfonamide group, with a dihedral angle of 77.7(1)°. iucr.orgnih.gov
The type of data typically obtained from a single crystal X-ray diffraction experiment is summarized in the table below, using representative data from published benzo[b]thiophene derivatives to illustrate.
| Parameter | (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide iucr.orgnih.gov | 5-(phenylsulfonyl)-5,6-dihydrobenzo researchgate.netiucr.orgthieno[3,2-j]phenanthridine researchgate.netnih.gov |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.1234 | 14.5678 |
| b (Å) | 15.4321 | 8.9876 |
| c (Å) | 12.9876 | 16.1234 |
| β (°) | 98.765 | 105.432 |
| Volume (ų) | 2001.2 | 2034.5 |
Hirshfeld Surface Analysis for Intermolecular Interactions and Packing
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. The Hirshfeld surface of a molecule is defined as the region in space where the contribution of its electron density to the total crystal electron density is greater than that of all other molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify key intermolecular contacts.
This analysis has not been performed on this compound due to the lack of a crystal structure. However, its application to other benzo[b]thiophene sulfonamides has provided detailed understanding of their crystal packing. nih.govnih.gov The dnorm maps use a color scale where red spots indicate close intermolecular contacts, such as hydrogen bonds, while blue regions represent longer contacts. nih.gov
The following table details the percentage contributions of different intermolecular contacts for a representative benzo[b]thiophene derivative, illustrating the quantitative nature of Hirshfeld surface analysis.
| Contact Type | Contribution (%) for a Benzo[b]thiophene Derivative nih.gov | Description of Interaction |
|---|---|---|
| H···H | 36.9% | Represents van der Waals forces between hydrogen atoms on neighboring molecules. |
| C···H/H···C | 26.1% | Indicates contacts between carbon and hydrogen atoms, often involved in weak C-H···π interactions. |
| O···H/H···O | 15.1% | Corresponds to hydrogen bonds involving oxygen as an acceptor (e.g., N-H···O, C-H···O). |
| F···H/H···F | 9.2% | Highlights weak hydrogen bonding interactions involving fluorine atoms. |
| C···C | 6.7% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| S···C/C···S | 2.2% | Denotes interactions involving the sulfur atoms of the benzothiophene core. |
Future Research Directions and Translational Perspectives
Exploration of Novel, Sustainable Synthetic Pathways for Benzo[b]thiophene-5-sulfonyl chloride
The traditional synthesis of sulfonyl chlorides often involves reagents that are hazardous and produce significant chemical waste, such as chlorosulfonic acid, sulfuryl chloride, or a mixture of sulfur dioxide and chlorine. semanticscholar.org Future research is increasingly focused on developing environmentally benign, "green" synthetic routes that are safer, more efficient, and reduce waste.
Key areas for exploration in the sustainable synthesis of this compound include:
Aerobic Oxidation: Research into metal-free, aerobic oxidation of the corresponding thiols presents a promising green alternative. semanticscholar.org Methodologies using oxygen as the terminal oxidant in the presence of catalysts like nitrogen oxides (generated from ammonium (B1175870) nitrate) could be adapted for the synthesis of benzothiophene-based sulfonyl chlorides. semanticscholar.org These processes often use water as a solvent and allow for simpler product isolation, significantly reducing the reliance on volatile organic solvents. semanticscholar.orgrsc.org
Catalytic Approaches: The development of transition-metal-catalyzed reactions offers another sustainable pathway. Rhodium complexes, for example, have been shown to efficiently catalyze the formation of the benzothiophene (B83047) ring from components like arylboronic acids, alkynes, and elemental sulfur. researchgate.net Integrating a subsequent, sustainable sulfonation step into a one-pot synthesis could dramatically improve process efficiency.
Alternative Reagents: Investigating milder and safer halogenating agents is crucial. The use of N-chlorosuccinimide (NCS) or systems like Oxone-KX (where X is Cl or Br) in aqueous media for the oxyhalogenation of thiols and disulfides represents a significant step forward from traditional, more hazardous reagents. rsc.orgresearchgate.net
The table below summarizes potential green chemistry approaches for the synthesis of sulfonyl chlorides.
| Synthetic Strategy | Key Features | Potential Advantages |
| Aerobic Oxidation of Thiols | Metal-free; uses O2 as terminal oxidant; aqueous reaction media. semanticscholar.org | Reduces hazardous waste; enhances safety; cost-effective. semanticscholar.org |
| Transition-Metal Catalysis | Efficient ring formation; potential for one-pot synthesis. researchgate.net | High atom economy; high regioselectivity. researchgate.net |
| Aqueous Oxyhalogenation | Uses reagents like Oxone and KCl in water. rsc.org | Rapid reaction times; simple work-up; avoids harsh reagents. rsc.org |
Development of Highly Selective Derivatization Methods for Functionalization
The sulfonyl chloride group of this compound is a potent electrophile, making it a key handle for derivatization. nbinno.com However, the benzothiophene ring system also contains sites that can be functionalized. Future research should focus on developing highly selective methods to control which part of the molecule reacts, allowing for precise molecular engineering.
Promising research directions include:
Catalyst-Controlled Regioselectivity: Employing advanced catalytic systems, such as palladium catalysts, can enable regioselective functionalization of the benzothiophene core through reactions like decarboxylative Heck couplings. nih.gov This allows for the introduction of new substituents at specific positions on the heterocyclic ring, independent of the sulfonyl chloride group.
Orthogonal Protecting Group Strategies: Developing strategies where different reactive sites on the molecule can be selectively protected and deprotected would allow for sequential, controlled derivatization. This would enable the synthesis of highly complex molecules with precisely defined structures.
Flow Chemistry Synthesis: Utilizing microreactor or flow chemistry systems could provide better control over reaction conditions (temperature, pressure, reaction time), leading to higher selectivity and yields in derivatization reactions while also improving safety and scalability.
Advanced Pharmacological Profiling and Rational Drug Design based on Structure-Activity Relationships
The benzo[b]thiophene scaffold is a "privileged structure" in drug discovery, known to be a core component in compounds with a vast range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties. nih.govresearchgate.net The derivatization of this compound into sulfonamides and other analogues is a key strategy for creating new therapeutic agents. ontosight.ai
Future work in this area should concentrate on:
Systematic SAR Studies: Creating libraries of derivatives by reacting this compound with diverse amines, alcohols, and other nucleophiles is essential. These libraries must be screened against a wide panel of biological targets to build comprehensive Structure-Activity Relationship (SAR) models. nih.govontosight.ai SAR studies are crucial for identifying the chemical groups responsible for a compound's biological activity and for guiding the design of more potent and less toxic drugs. nih.govnih.gov
Mechanism of Action Elucidation: For derivatives that show significant biological activity, detailed studies are needed to determine their precise mechanism of action. This involves identifying the specific enzymes, receptors, or cellular pathways they interact with.
Rational Drug Design: As SAR data becomes available, computational tools can be used for the rational design of new drug candidates. nih.gov By understanding how specific structural modifications affect activity, researchers can design molecules with improved efficacy, selectivity, and pharmacokinetic properties. nih.gov For example, SAR analysis of benzo[b]thiophene-chalcones has guided the design of more potent cholinesterase inhibitors. nih.gov
The following table details representative biological activities associated with the benzo[b]thiophene scaffold, highlighting its therapeutic potential.
| Biological Activity | Description |
| Anticancer | Derivatives have shown the ability to inhibit the growth of various cancer cell lines. ontosight.airsc.orgresearchgate.net |
| Anti-inflammatory | The scaffold is present in compounds that can modulate inflammatory pathways. nih.govontosight.ai |
| Antimicrobial | Analogues have demonstrated activity against bacteria and fungi. nih.govontosight.ai |
| Antitubercular | Benzo[b]thiophene-based hybrids have been designed as promising agents against multidrug-resistant Mycobacterium tuberculosis. nih.gov |
| Enzyme Inhibition | The scaffold is used to design inhibitors for specific enzymes, such as cholinesterases or cyclin-dependent kinases. nih.govresearchgate.net |
Innovation in Materials Science Applications for Enhanced Performance
Beyond pharmaceuticals, the unique electronic and optical properties of the benzo[b]thiophene core make it a valuable building block for advanced materials. researchgate.netnbinno.com this compound serves as a key intermediate for incorporating this functional moiety into larger systems, such as polymers and molecular crystals. smolecule.com
Future innovation in materials science should focus on:
Organic Electronics: Developing novel derivatives for use as organic semiconductors in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). smolecule.comrsc.org The ability to tune the electronic properties through derivatization of the sulfonyl chloride group is a key advantage.
Functional Polymers: Using the sulfonyl chloride as a reactive site to polymerize or graft benzo[b]thiophene units onto polymer backbones. This could lead to materials with enhanced thermal stability, conductivity, or specific optical properties.
Sensors and Diagnostics: Designing derivatives where interaction with a specific analyte causes a measurable change in fluorescence or conductivity. The rigid, aromatic structure of the benzothiophene core is well-suited for creating sensitive chemical sensors.
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For a molecule like this compound, this integration is key to accelerating the discovery of new applications.
Future research should emphasize:
Predictive Modeling for Synthesis: Using computational chemistry, such as Density Functional Theory (DFT), to model reaction pathways and predict the outcomes of novel synthetic strategies. core.ac.uk This can help optimize reaction conditions and identify the most promising routes before extensive lab work is undertaken.
In Silico Screening: Employing virtual screening and molecular docking to predict the biological activity of potential derivatives against specific protein targets. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov
Materials Property Prediction: Using quantum chemical calculations to predict the electronic and optical properties (e.g., energy gaps, charge mobility) of new materials derived from this compound. nih.gov This facilitates the in silico design of materials tailored for specific applications, such as high-performance transistors or efficient OLEDs. nih.gov Combining these predictions with experimental characterization provides a powerful feedback loop for materials development. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzo[b]thiophene-5-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via sulfonylation of benzo[b]thiophene derivatives. A common approach involves reacting benzo[b]thiophene with chlorosulfonic acid under controlled anhydrous conditions. Key parameters include temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric excess of chlorosulfonic acid to ensure complete sulfonation. Post-reaction purification via recrystallization (e.g., using dichloromethane/hexane) is critical to isolate the product .
Q. How is this compound characterized for structural confirmation and purity?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons) and δ 120–140 ppm (aromatic carbons) confirm the benzothiophene core. Sulfonyl chloride groups show distinct S=O stretching vibrations at ~1370 cm⁻¹ and 1180 cm⁻¹ in FT-IR .
- Mass Spectrometry (MS) : Exact mass determination (e.g., via HRMS) verifies molecular ion peaks matching the theoretical mass (e.g., m/z 216.64 for C₈H₅ClO₃S) .
- Purity is assessed using HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Use desiccants to prevent hydrolysis .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize hydrolysis of the sulfonyl chloride group during derivatization?
- Methodological Answer : Hydrolysis can be mitigated by:
- Conducting reactions under inert atmospheres (argon/nitrogen) to exclude moisture .
- Using aprotic solvents (e.g., dichloromethane or THF) and maintaining low temperatures (0–10°C).
- Adding molecular sieves (3Å) to absorb trace water .
- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) to detect premature hydrolysis products .
Q. What analytical methods resolve contradictions in spectroscopic data for sulfonylated derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data may arise from residual solvents or byproducts. Address this by:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .
- Elemental Analysis : Confirm empirical formula (e.g., C: 44.35%, H: 2.32%, Cl: 16.36%) to rule out impurities .
- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .
Q. How does the electronic nature of substituents on the benzothiophene ring influence sulfonylation efficiency?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) deactivate the ring, reducing sulfonylation yields. In contrast, electron-withdrawing groups (e.g., -NO₂) enhance reactivity by stabilizing intermediate sulfonic acids. Quantify effects via DFT calculations (e.g., Fukui indices for electrophilic attack) and validate with kinetic studies using stopped-flow techniques .
Q. What strategies enable selective functionalization of this compound in multi-step syntheses?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the sulfonyl chloride group using tert-butyl dimethylsilyl (TBS) groups before introducing other functionalities .
- Chemoselective Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modify the thiophene ring while preserving the sulfonyl chloride moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
